N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
説明
N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as ATSP-7041, is a small molecule inhibitor that has been developed for cancer treatment. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of several key enzymes involved in cancer progression. It binds to the ATP-binding site of these enzymes, preventing their activation and subsequent signaling. This leads to a decrease in the proliferation and survival of cancer cells, and an increase in their sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of AKT, mTOR, and STAT3, which are key enzymes involved in cell proliferation, survival, and metastasis. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, potentially leading to better outcomes for cancer patients.
実験室実験の利点と制限
One advantage of using N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for key enzymes involved in cancer progression. This allows for a more targeted approach to studying cancer biology and developing new therapies. However, one limitation of using N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to ensure that the drug is not causing harm to non-cancerous cells.
将来の方向性
There are several future directions for the development of N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide as a cancer therapy. One direction is to optimize its dosing and administration to minimize toxicity and maximize efficacy. Another direction is to study its effects in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further research is needed to understand the mechanisms of resistance to N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide and to develop strategies to overcome this resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in cancer patients.
科学的研究の応用
N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been studied extensively in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the activity of several key enzymes involved in cancer progression, including AKT, mTOR, and STAT3.
特性
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-2-9-15-21(18,19)12-7-5-11(6-8-12)16-14(17)13-4-3-10-20-13/h2-8,10,15H,1,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEESGYHSEMRDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。